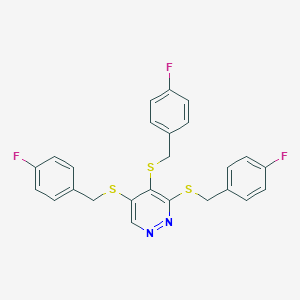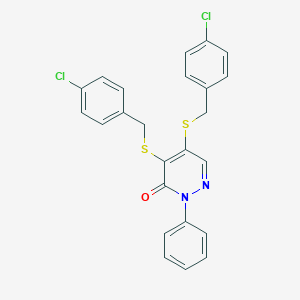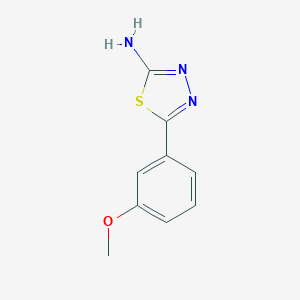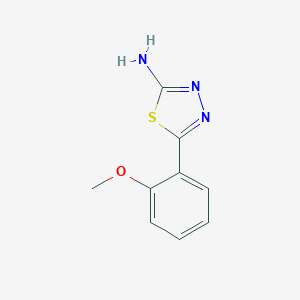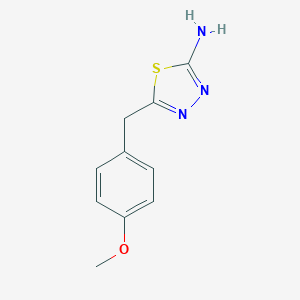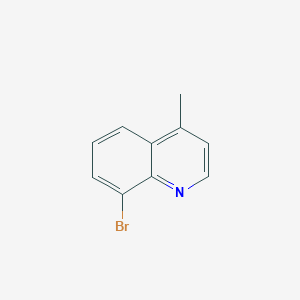
8-Bromo-4-methylquinoline
Overview
Description
8-Bromo-4-methylquinoline is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It is a solid substance stored at room temperature . It is used in various fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its analogues, including this compound, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 . The compound has a double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its analogues undergo various chemical reactions. They can be functionalized for biological and pharmaceutical activities. The main scaffold of quinoline can be constructed using a wide range of synthesis protocols .
Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 222.08 .
Scientific Research Applications
Synthesis Techniques and Intermediate Compound Studies
Knorr Synthesis Application : 8-Bromo-4-methylquinoline is used in the preparation of various compounds, like 6-bromo-2-chloro-4-methylquinoline, through the Knorr synthesis. This process involves condensation and cyclization steps and is significant in infectious disease research (Wlodarczyk et al., 2011).
Nucleophilic Substitution Reactions : Research on this compound has led to the development of synthetic routes for creating 7-alkylamino-2-methylquinoline-5,8-diones. This work explores the regiochemistry in nucleophilic substitution reactions and is crucial for understanding chemical transformations (Choi & Chi, 2004).
Biological and Pharmaceutical Research
Antimicrobial Studies : Compounds related to this compound, like 4-methylquinoline analogues, have been studied for their antimicrobial activities against foodborne bacteria. This research contributes to developing natural preservatives and pharmaceutical agents (Kim, Lee, Yang, & Lee, 2014).
Photolabile Protecting Group : The derivative 8-bromo-7-hydroxyquinoline (BHQ) is used as a photolabile protecting group for carboxylic acids, showing potential for use in biological research, particularly in studying cell physiology and neurotransmitters (Fedoryak & Dore, 2002).
Chemical Properties and Reactions
Synthesis and Bromination Studies : Studies on the synthesis and bromination of related compounds, such as 8-methylquinoline-5-carboxylic acid, provide insights into the chemical properties and potential applications of this compound (Gracheva & Tochilkin, 1980).
Antiangiogenic Effects : Research has been conducted on the antiangiogenic effects of compounds like 2-aryl-3-bromoquinolin-4(1H)-ones, which are related to this compound. These studies are important for understanding the potential medical applications of these compounds in cancer treatment (Mabeta, Auer, & Mphahlele, 2009).
Corrosion Inhibition and Material Science
- Corrosion Inhibition Studies : Derivatives of 8-hydroxyquinoline, a compound related to this compound, have been explored as efficient corrosion inhibitors for mild steel in acidic environments. This research has implications for material science and engineering applications (Rbaa et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline and its analogues, including 8-Bromo-4-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study and application of these compounds are likely to focus on the development of novel synthetic methods and the exploration of their biological and pharmaceutical activities.
Properties
IUPAC Name |
8-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFUSVOFDOIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572198 | |
| Record name | 8-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172939-50-3 | |
| Record name | 8-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
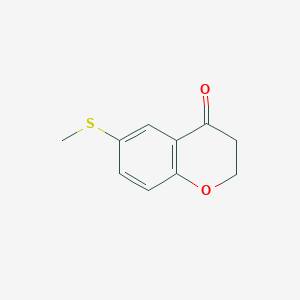
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)
![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
